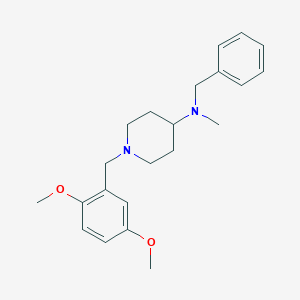![molecular formula C18H29N3 B247666 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B247666.png)
1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine, also known as PIPER, is a chemical compound that belongs to the class of piperazine derivatives. PIPER is widely used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The exact mechanism of action of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its behavioral effects.
Biochemical and Physiological Effects:
1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, as well as produce anxiolytic and antidepressant effects. 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine in lab experiments is its ability to produce consistent and reproducible results. 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine. One area of interest is the development of new drugs based on the structure of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine. Another potential direction is the investigation of the role of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine in the regulation of circadian rhythms. Additionally, 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine may have potential applications in the treatment of various psychiatric disorders, such as depression and anxiety.
Conclusion:
In conclusion, 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine is a versatile and valuable research tool that has been extensively used in scientific research. Its unique properties and potential applications make it an important compound in the field of behavioral pharmacology. Further research is needed to fully understand the mechanisms of action and potential applications of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine.
Synthesemethoden
The synthesis of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine involves the reaction of 1-phenylpiperazine with 1-(propan-2-yl)piperidin-4-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has been extensively used in scientific research as a tool to study the central nervous system. It is commonly used in behavioral pharmacology studies to investigate the effects of drugs on animal behavior. 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has also been used to study the pharmacology of various drugs such as antipsychotics, antidepressants, and anxiolytics.
Eigenschaften
Molekularformel |
C18H29N3 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-phenyl-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C18H29N3/c1-16(2)19-10-8-18(9-11-19)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-7,16,18H,8-15H2,1-2H3 |
InChI-Schlüssel |
YPUMGMOZCOFGHV-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)

![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)





![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)